![molecular formula C26H23ClFN3O2 B2532005 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one CAS No. 915189-19-4](/img/structure/B2532005.png)
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrrolidinone ring, and chlorophenoxy and fluorobenzyl groups. These groups suggest that this compound could have interesting biological activity, but without specific studies, it’s hard to say for sure.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole ring, followed by the introduction of the chlorophenoxy and fluorobenzyl groups. The final step would likely be the formation of the pyrrolidinone ring. However, without specific synthetic procedures, this is just a speculation.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings would provide rigidity to the structure, while the chlorophenoxy and fluorobenzyl groups could be involved in various interactions depending on the environment.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole and pyrrolidinone rings are relatively stable, but could potentially be modified under certain conditions. The chlorophenoxy and fluorobenzyl groups could also participate in reactions, particularly if strong nucleophiles or bases are present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups would influence properties like solubility, melting point, and stability.Applications De Recherche Scientifique
Molecular Structure and Properties
The molecular structure and properties of compounds related to 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one have been a subject of study to understand their interactions and stability. For instance, the study by Kumar et al. (2016) focuses on the T-shaped molecular structure of a benzimidazole derivative, highlighting the angles between the benzene and imidazole ring systems, and detailing the crystal stacking interactions facilitated by π–π interactions Kumar et al., 2016.
Synthesis and Reactivity
Research into the synthesis and reactivity of benzimidazole derivatives, including those related to the compound , reveals a variety of synthetic pathways and potential for nucleophilic substitution reactions. Sparke et al. (2010) report on the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, demonstrating the selectivity and efficiency of the synthesis process, which may offer insights into the synthesis of similar compounds Sparke et al., 2010.
Catalytic Applications
The catalytic applications of related compounds are explored through their use in various chemical reactions. For example, Doğan Ulu et al. (2017) discuss the synthesis of benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes, which have been tested for their catalytic activity in the alkylation of cyclic amines with alcohols, showing excellent activity Doğan Ulu et al., 2017.
Biological Evaluation and Potential Therapeutic Applications
The exploration of biological activities and potential therapeutic applications is a significant area of research for benzimidazole derivatives. The study on novel benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives by Gupta et al. (2020) as potential anti-Alzheimer's agents exemplifies the ongoing research into the medicinal potential of these compounds. The synthesis and pharmacological investigations of these derivatives aim to find new treatments for Alzheimer's disease, indicating the broader relevance of benzimidazole derivatives in therapeutic contexts Gupta et al., 2020.
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s hard to say exactly how dangerous this compound could be, but standard safety measures should always be followed when handling chemical substances.
Orientations Futures
Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug or other useful product.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific studies would be needed.
Propriétés
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2/c27-20-7-11-22(12-8-20)33-14-13-31-24-4-2-1-3-23(24)29-26(31)19-15-25(32)30(17-19)16-18-5-9-21(28)10-6-18/h1-12,19H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCGKEUGZMEAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

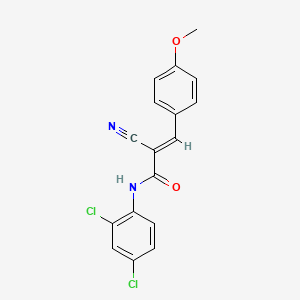
![(2-Bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2531926.png)
![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2531928.png)
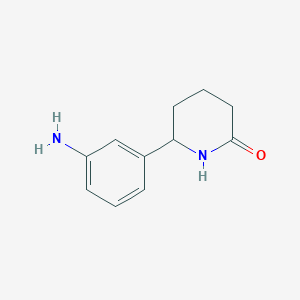
![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)
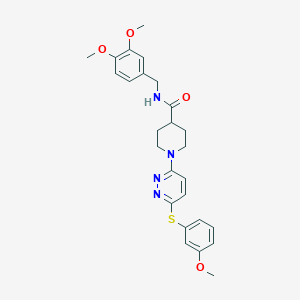
![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)
![N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2531937.png)
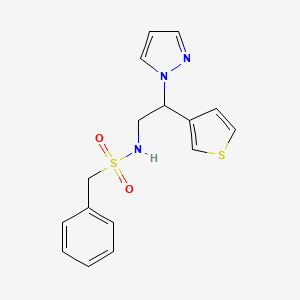
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)
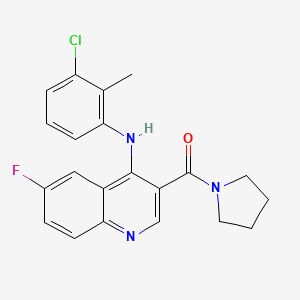
![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)
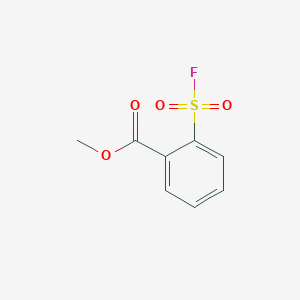
![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)